Solriamfetol Hydrochloride
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Overview
Description
Solriamfetol Hydrochloride: is a wakefulness-promoting agent used primarily in the treatment of excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea . It is a dopamine and norepinephrine reuptake inhibitor, which means it works by increasing the levels of these neurotransmitters in the brain . This compound is marketed under the brand name Sunosi .
Preparation Methods
Synthetic Routes and Reaction Conditions: Solriamfetol Hydrochloride can be synthesized through various methods. One common route involves the use of D-phenylalanine and D-phenylalaninol as key intermediates . The synthesis typically involves the formation of carbamate groups from amines . The process requires careful control of stereospecificity to achieve high yields and competitive costs .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthesis process to ensure high yield and purity. This includes the use of specific reagents and conditions to drive the stereospecificity of the intermediate products . The process may also involve purification steps to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: Solriamfetol Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Chemistry: In chemistry, Solriamfetol Hydrochloride is used as a reference compound in studies involving dopamine and norepinephrine reuptake inhibitors .
Biology: In biological research, it is used to study the effects of increased dopamine and norepinephrine levels on various physiological processes .
Medicine: Medically, this compound is used to treat excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea . It is also being investigated for potential use in treating attention deficit hyperactivity disorder, binge eating disorder, and circadian rhythm sleep disorders .
Industry: In the pharmaceutical industry, this compound is used in the development of new wakefulness-promoting agents and other related compounds .
Mechanism of Action
Solriamfetol Hydrochloride exerts its effects by inhibiting the reuptake of dopamine and norepinephrine, thereby increasing their levels in the brain . This action enhances wakefulness and reduces excessive daytime sleepiness . The compound also acts as a TAAR1 agonist, which may contribute to its wakefulness-promoting effects .
Comparison with Similar Compounds
Modafinil: Another wakefulness-promoting agent used to treat narcolepsy and sleep apnea.
Armodafinil: A similar compound to modafinil with a slightly different chemical structure.
Pitolisant: A histamine H3 receptor antagonist used to treat excessive daytime sleepiness.
Uniqueness: Solriamfetol Hydrochloride is unique in its dual action as a dopamine and norepinephrine reuptake inhibitor and a TAAR1 agonist . This dual mechanism of action distinguishes it from other wakefulness-promoting agents like modafinil and armodafinil, which primarily act on the dopamine system .
Properties
CAS No. |
561069-23-6 |
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Molecular Formula |
C10H15ClN2O2 |
Molecular Weight |
230.69 g/mol |
IUPAC Name |
[(2R)-2-amino-3-phenylpropyl] carbamate;hydrochloride |
InChI |
InChI=1S/C10H14N2O2.ClH/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H2,12,13);1H/t9-;/m1./s1 |
InChI Key |
KAOVAAHCFNYXNJ-SBSPUUFOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](COC(=O)N)N.Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(COC(=O)N)N.Cl |
Origin of Product |
United States |
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